Allyl (2-methylbutoxy)acetate
Description
Properties
CAS No. |
67634-01-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
prop-2-enyl 2-(2-methylbutoxy)acetate |
InChI |
InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-9(3)5-2/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
GWFJURKHPPFFMD-UHFFFAOYSA-N |
SMILES |
CCC(C)COCC(=O)OCC=C |
Canonical SMILES |
CCC(C)COCC(=O)OCC=C |
Other CAS No. |
67634-01-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 67634-01-9
- IUPAC Name : Prop-2-enyl 2-(2-methylbutoxy)acetate
- Molecular Formula : C₁₀H₁₈O₃
- Molecular Weight : 186.25 g/mol
- Structure : Features an allyl group (CH₂=CHCH₂O−) esterified with a 2-methylbutoxy-substituted acetic acid (Fig. 1).
Applications: Primarily used as a fragrance agent in perfumery, contributing green and fruity notes. It is listed as a key ingredient in osmanthus-like odorant formulations alongside compounds like 2-tert-butyl-1-cyclohexyl acetate.
Physical Properties :
- Appearance : Clear colorless liquid.
- Safety : Irritating to eyes, skin, and respiratory systems; requires protective gear during handling.
Comparison with Structurally Similar Compounds
Allyl (3-methylbutoxy)acetate (CAS 67634-00-8)
Structural Differences :
Allyl Acetate (CAS 591-87-7)
Toxicity :
- Acute Toxicity: Poisonous via ingestion, inhalation, or dermal exposure; LD₅₀ (rat, oral) = 130 mg/kg.
- Market Data: Global market analyzed regionally (Europe, Asia, North America) with major producers in China and the EU.
Allyl Heptanoate (CAS 142-19-8)
Structural Features :
- Longer carbon chain (heptanoate group) enhances lipophilicity and volatility.
Regulatory Status :
- Recognized as a safe read-across analog for genotoxicity and skin sensitization endpoints.
Comparative Analysis
Table 1: Key Properties of Allyl Esters
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